molecular formula C5H5ClN4O2 B3117471 5-Chloro-2-hydrazinyl-3-nitropyridine CAS No. 22353-46-4

5-Chloro-2-hydrazinyl-3-nitropyridine

Cat. No.: B3117471
CAS No.: 22353-46-4
M. Wt: 188.57 g/mol
InChI Key: UHYSNWKUKBMEHR-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinyl-3-nitropyridine: is a chemical compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a hydrazinyl group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-hydrazinyl-3-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific enzymes, making it valuable in drug discovery .

Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 5-Chloro-2-hydroxy-3-nitropyridine
  • 3-Chloro-2-nitropyridine
  • 5-Chloro-2-aminopyridine

Comparison: 5-Chloro-2-hydrazinyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological activity. Compared to 5-Chloro-2-hydroxy-3-nitropyridine, the hydrazinyl group in this compound allows for additional chemical modifications and interactions. 3-Chloro-2-nitropyridine lacks the hydrazinyl group, making it less versatile in certain applications .

Properties

IUPAC Name

(5-chloro-3-nitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYSNWKUKBMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286308
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-46-4
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydrazinyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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